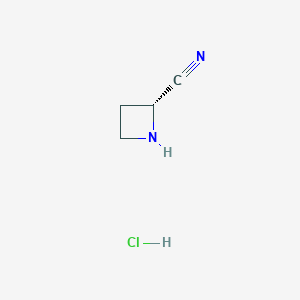
(R)-Azetidine-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Azetidine-2-carbonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a nitrile group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Azetidine-2-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a β-amino nitrile precursor using a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of (2R)-Azetidine-2-carbonitrile hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-Azetidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(2R)-Azetidine-2-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-Azetidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-Azetidine-2-carbonitrile hydrochloride: The enantiomer of (2R)-Azetidine-2-carbonitrile hydrochloride, with similar chemical properties but different biological activity.
Azetidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Azetidine-3-carbonitrile: A structural isomer with the nitrile group at a different position on the azetidine ring.
Uniqueness
(2R)-Azetidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. Its combination of an azetidine ring and a nitrile group makes it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
1638761-27-9 |
|---|---|
Fórmula molecular |
C4H7ClN2 |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
(2R)-azetidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1 |
Clave InChI |
IWOCNUXQBJPJPA-PGMHMLKASA-N |
SMILES isomérico |
C1CN[C@H]1C#N.Cl |
SMILES canónico |
C1CNC1C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




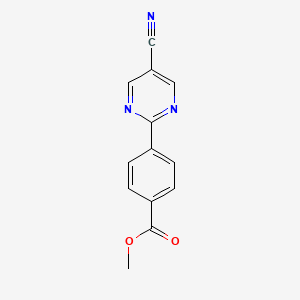
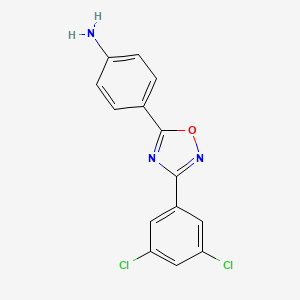

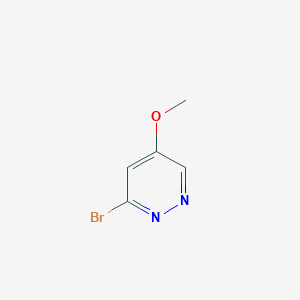



![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)
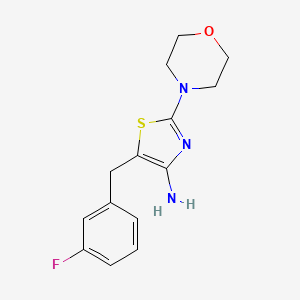
![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)
